N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Description

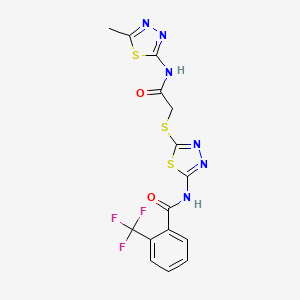

The compound N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a thiadiazole-based benzamide derivative characterized by dual 1,3,4-thiadiazole rings interconnected via a thioether linkage. The benzamide moiety is substituted with a trifluoromethyl (-CF₃) group, which enhances lipophilicity and metabolic stability. Characterization via ¹H/¹³C-NMR, IR, and mass spectrometry (MS) aligns with standard protocols for thiadiazole derivatives .

Properties

IUPAC Name |

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N6O2S3/c1-7-21-22-12(28-7)19-10(25)6-27-14-24-23-13(29-14)20-11(26)8-4-2-3-5-9(8)15(16,17)18/h2-5H,6H2,1H3,(H,19,22,25)(H,20,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOWELLXPKMNJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N6O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a complex compound featuring a thiadiazole core, which has been investigated for various biological activities. This article reviews the biological activity of this compound and related derivatives, summarizing key findings from diverse research studies.

1. Overview of Thiadiazole Derivatives

Thiadiazole derivatives have garnered attention due to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. The presence of the thiadiazole ring is crucial for these activities, as it contributes to the electronic properties and overall stability of the compounds in biological systems .

2.1 Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

- A study found that certain thiadiazole compounds demonstrated potent antibacterial effects against various strains, including Xanthomonas oryzae and Fusarium graminearum, with inhibition rates surpassing commercial bactericides .

- The compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide displayed notable antibacterial activity at concentrations as low as 100 µg/mL .

2.2 Anticancer Activity

Thiadiazole derivatives have shown promising anticancer effects in several studies:

- Compounds derived from 1,3,4-thiadiazole exhibited moderate to good anticancer activity against various cancer cell lines. For example, some derivatives showed higher inhibitory activities against breast cancer cell lines compared to standard treatments like cisplatin .

| Compound Name | Cell Line Tested | IC50 (µM) | Activity Level |

|---|---|---|---|

| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amines | MDA-MB-231 | 3.3 | High |

| N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amines | HEK293T | 34.71 | Moderate |

2.3 Anti-inflammatory and Neuroprotective Properties

The anti-inflammatory potential of thiadiazole derivatives has been explored in various contexts:

- Some studies reported that these compounds could inhibit pro-inflammatory cytokines and exhibit neuroprotective effects in models of neurodegenerative diseases .

3. Mechanistic Insights

The mechanisms underlying the biological activities of thiadiazole derivatives often involve interactions at the molecular level:

- For instance, certain compounds have been shown to interact with specific protein targets such as Abl protein kinase, where structural modifications significantly influence their inhibitory potency . The trifluoromethyl group in the compound enhances its binding affinity due to hydrophobic interactions within the target site.

4. Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study evaluated a series of thiadiazole compounds against E. coli and S. aureus, revealing that modifications in the chemical structure could enhance antibacterial activity significantly.

- Anticancer Screening : In vitro testing of a new series of 1,3,4-thiadiazole derivatives showed selective cytotoxicity against cancer cell lines while sparing normal cells.

5. Conclusion

This compound represents a promising candidate in medicinal chemistry due to its diverse biological activities. Continuous exploration of its structure–activity relationships will likely yield more potent derivatives with applications in treating infections and cancers.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the cytotoxic properties of thiadiazole derivatives, including those similar to N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide. These compounds have shown significant activity against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiadiazole Derivative 1 | MCF-7 (Breast Cancer) | 0.28 |

| Thiadiazole Derivative 2 | A549 (Lung Carcinoma) | 0.52 |

| Thiadiazole Derivative 3 | SK-MEL-2 (Melanoma) | 4.27 |

The structure–activity relationship studies indicate that specific substituents on the thiadiazole ring enhance cytotoxic activity against these cancer cells .

Antimicrobial Properties

Thiadiazole derivatives are also recognized for their antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains and have demonstrated effective inhibition. This suggests potential applications in developing new antibacterial agents .

Pesticidal Activity

Research indicates that thiadiazole-based compounds can act as effective pesticides. Their ability to inhibit specific enzymes in pests can lead to increased efficacy in pest control strategies. The trifluoromethyl group present in the compound enhances its lipophilicity, which may improve its penetration into plant tissues and increase its effectiveness .

Plant Growth Regulators

Some derivatives of thiadiazoles are being explored for their potential as plant growth regulators. They may influence growth patterns and yield in crops by modulating hormonal pathways within plants .

Study on Anticancer Effects

A comprehensive study conducted on a series of thiadiazole derivatives revealed that modifications at the C5 position significantly affect their anticancer properties. The study utilized various human cancer cell lines to assess the efficacy of these compounds, leading to promising results for future drug development .

Evaluation of Antimicrobial Activity

Another case study focused on assessing the antimicrobial activity of thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity, suggesting that these compounds could serve as templates for developing new antibiotics .

Comparison with Similar Compounds

B. N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Derivatives

- Structure : A piperidine-substituted ethylthio group replaces the target compound’s methyl-thiadiazole-thioether moiety .

- Synthesis : Similar thioether formation steps but with piperidine-based side chains. Characterization via NMR/MS confirmed regioselectivity .

- Key Differences : The basic piperidine group may enhance solubility but reduce blood-brain barrier penetration compared to the -CF₃ group.

C. N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide

- Structure : Incorporates an isoxazole ring and phenyl group instead of dual thiadiazoles .

- Synthesis : Reflux with hydroxylamine hydrochloride yielded 70% product. IR confirmed C=O stretches at 1606 cm⁻¹ .

- Key Differences : Isoxazole introduces additional hydrogen-bonding sites but may reduce thermal stability compared to thiadiazole systems.

Functional Group Impact on Bioactivity

- Trifluoromethyl (-CF₃): Enhances membrane permeability and resistance to oxidative metabolism, a critical advantage over non-fluorinated analogues (e.g., compounds in ).

- Dual Thiadiazole Rings : May enhance π-π stacking interactions in enzyme active sites, as seen in acetylcholinesterase inhibitors .

Physicochemical and Spectral Properties

Q & A

Basic Research Questions

Q. How can the multi-step synthesis of this thiadiazole derivative be optimized for high yield and purity?

- Methodological Answer : Optimize reaction conditions (temperature, solvent, and time) for each step. For example:

- Thiadiazole ring formation : Use carbon disulfide and thiosemicarbazide under basic conditions (K₂CO₃ or NaOH) .

- Benzamide coupling : Employ EDCI or DCC as coupling agents with triethylamine in anhydrous DMF .

- Critical parameters : Monitor reaction progress via TLC and purify intermediates via column chromatography or recrystallization (ethanol/water mixtures are effective) .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent connectivity (e.g., trifluoromethyl proton signals at δ ~7.5 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

- Elemental analysis : Validate C, H, N, S, and F percentages within ±0.4% of theoretical values .

Q. How should researchers design in vitro assays to evaluate its anticancer potential?

- Methodological Answer :

- Cell lines : Use human cancer cell lines (e.g., MCF-7, A549, HepG2) with non-cancerous controls (e.g., HEK293) .

- Dose-response curves : Test concentrations from 0.1–100 μM over 48–72 hours .

- Endpoints : Measure IC₅₀ via MTT or SRB assays; validate apoptosis via Annexin V/PI staining .

Advanced Research Questions

Q. What mechanistic insights explain its bioactivity against specific molecular targets?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or tubulin polymerization using fluorogenic substrates .

- Molecular dynamics simulations : Model interactions with ATP-binding pockets or DNA grooves (e.g., G-quadruplex stabilization) .

- Pathway analysis : Perform RNA-seq to identify dysregulated genes (e.g., p53, Bcl-2) post-treatment .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

- Methodological Answer :

- Modify substituents : Replace the trifluoromethyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .

- Bioisosteric replacements : Substitute thiadiazole with oxadiazole or triazole rings to assess activity changes .

- Key metrics : Compare logP (lipophilicity) and polar surface area (PSA) using ChemDraw or MOE software .

Q. How can contradictory cytotoxicity data across studies be resolved?

- Methodological Answer :

- Standardize assays : Use identical cell lines, serum concentrations, and incubation times .

- Batch testing : Synthesize multiple compound batches to rule out purity variations (>95% by HPLC) .

- Meta-analysis : Pool data from ≥3 independent studies; apply statistical models (e.g., random-effects) .

Q. What strategies are effective in identifying reactive intermediates during synthesis?

- Methodological Answer :

- In-situ monitoring : Use FTIR or Raman spectroscopy to detect transient species (e.g., acyl chlorides) .

- Trapping experiments : Add nucleophiles (e.g., methanol) to isolate intermediates for NMR analysis .

- DFT calculations : Predict plausible intermediates and transition states using Gaussian .

Q. How can X-ray crystallography elucidate its binding mode with biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.